DTUN

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

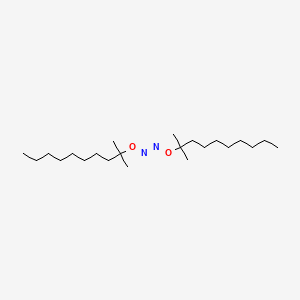

C22H46N2O2 |

|---|---|

Molecular Weight |

370.6 g/mol |

IUPAC Name |

bis(2-methyldecan-2-yloxy)diazene |

InChI |

InChI=1S/C22H46N2O2/c1-7-9-11-13-15-17-19-21(3,4)25-23-24-26-22(5,6)20-18-16-14-12-10-8-2/h7-20H2,1-6H3 |

InChI Key |

PMZYNORKCNTVQB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)(C)ON=NOC(C)(C)CCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of DTUN?

It appears that "DTUN" is not a publicly recognized name for a specific therapeutic agent. Literature searches do not yield information on a compound with this designation. Therefore, this document presents a hypothetical mechanism of action for a novel investigational drug, designated this compound, to serve as an illustrative technical guide for researchers, scientists, and drug development professionals.

Hypothetical Agent: this compound

Drug Class: Small Molecule Kinase Inhibitor Therapeutic Target: Tumor Proliferation Kinase 1 (TPK1) Indication: Non-Small Cell Lung Cancer (NSCLC)

Executive Summary

This compound is a potent and selective, orally bioavailable small molecule inhibitor of Tumor Proliferation Kinase 1 (TPK1), a serine/threonine kinase implicated in oncogenic signaling in a subset of Non-Small Cell Lung Cancers (NSCLC). By competitively binding to the ATP-binding pocket of TPK1, this compound effectively abrogates downstream signaling, leading to cell cycle arrest and apoptosis in TPK1-dependent tumor cells. This document outlines the core mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and visual representations of the targeted signaling pathway.

Introduction to the TPK1 Signaling Pathway

The TPK1 signaling pathway is a recently elucidated cascade that plays a critical role in tumor cell proliferation and survival. TPK1 is a downstream effector of the Epidermal Growth Factor Receptor (EGFR) and acts upstream of the well-characterized MAPK/ERK pathway. In certain NSCLC subtypes, activating mutations in EGFR lead to constitutive activation of TPK1, promoting uncontrolled cell growth.

Signaling Pathway Diagram

Caption: The TPK1 signaling cascade initiated by EGFR activation.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor at the ATP-binding site of the TPK1 kinase domain. This inhibition prevents the phosphorylation of TPK1's downstream substrate, MEK1/2, thereby blocking signal propagation through the MAPK/ERK pathway. The subsequent decrease in phosphorylated ERK1/2 (p-ERK1/2) leads to the downregulation of transcription factors responsible for cell cycle progression and survival, ultimately inducing G1 cell cycle arrest and apoptosis in tumor cells with a constitutively active TPK1 pathway.

Experimental Workflow: Target Validation

Caption: Workflow for the validation of TPK1 as a therapeutic target.

Preclinical Data

The following tables summarize the key in vitro and cellular activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (nM) | Assay Type |

| TPK1 | 2.5 | Biochemical (HTRF) |

| MEK1 | > 10,000 | Biochemical (HTRF) |

| ERK2 | > 10,000 | Biochemical (HTRF) |

| PI3Kα | > 10,000 | Biochemical (HTRF) |

| AKT1 | > 10,000 | Biochemical (HTRF) |

Table 2: Cellular Activity of this compound in NSCLC Cell Lines

| Cell Line | TPK1 Status | Proliferation IC₅₀ (nM) | p-ERK1/2 IC₅₀ (nM) |

| NCI-H1975 | EGFR L858R/T790M (TPK1 Active) | 15.2 | 5.1 |

| HCC827 | EGFR del E746-A750 (TPK1 Active) | 21.7 | 8.3 |

| A549 | KRAS G12S (TPK1 Inactive) | > 5,000 | > 5,000 |

| Calu-3 | Wild-Type | > 5,000 | > 5,000 |

Detailed Experimental Protocols

TPK1 Biochemical Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

-

Reagents:

-

Recombinant human TPK1 enzyme

-

Biotinylated peptide substrate (derived from MEK1)

-

ATP

-

Assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)

-

HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.

-

-

Procedure:

-

Add 2 µL of this compound (in various concentrations) or DMSO (vehicle control) to a 384-well low-volume assay plate.

-

Add 4 µL of TPK1 enzyme solution.

-

Incubate for 15 minutes at room temperature.

-

Add 4 µL of a mixture of ATP and biotinylated peptide substrate to initiate the reaction.

-

Incubate for 60 minutes at room temperature.

-

Add 10 µL of HTRF detection reagents to stop the reaction.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible plate reader (665 nm and 620 nm emission).

-

Calculate the HTRF ratio and determine IC₅₀ values using a four-parameter logistic fit.

-

Cellular Proliferation Assay (CellTiter-Glo®)

-

Cell Lines: NCI-H1975, HCC827, A549, Calu-3.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound or DMSO for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Normalize data to DMSO controls and calculate IC₅₀ values.

-

Western Blot for Phospho-ERK1/2

-

Procedure:

-

Plate NCI-H1975 cells and allow them to adhere.

-

Treat cells with varying concentrations of this compound for 2 hours.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensity and normalize p-ERK1/2 to total ERK1/2 and GAPDH.

-

Conclusion

The preclinical data strongly support the mechanism of action of this compound as a potent and selective inhibitor of the TPK1 kinase. By targeting a key node in a critical oncogenic pathway, this compound demonstrates significant anti-proliferative activity in relevant NSCLC cell line models. These findings provide a solid foundation for the continued clinical development of this compound as a targeted therapy for patients with TPK1-activated tumors.

DTUN (di-tert-undecyl hyponitrite): A Technical Guide to Its Application as a Lipophilic Radical Initiator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DTUN ((E)-1,2-bis((2-methyldecan-2-yl)oxy)diazene), a specialized lipophilic radical initiator. Its primary application is in the study of lipid peroxidation and the efficacy of radical-trapping antioxidants (RTAs) within lipid membrane environments, making it a valuable tool in fields such as ferroptosis research and drug discovery.

Introduction to this compound

This compound is a lipophilic hyponitrite compound designed to generate radicals at a constant rate under mild thermal conditions.[1] Unlike many common water-soluble initiators (e.g., AAPH), this compound's long alkyl chains ensure it partitions preferentially into lipid bilayers or other nonpolar environments. This property is critical for accurately mimicking the initiation of lipid peroxidation within cellular membranes, a key event in oxidative stress and ferroptosis, a form of regulated cell death.[2][3] Its principal use is within the Fluorescence-Enabled Inhibited Autoxidation (FENIX) assay, a method developed to quantify the reactivity of antioxidants with lipid peroxyl radicals.[4][5]

Chemical and Physical Properties

The key properties of this compound are summarized in the table below. This information is essential for its proper handling, storage, and use in experimental setups.

| Property | Value | Reference |

| Formal Name | (E)-1,2-bis((2-methyldecan-2-yl)oxy)diazene | [Cayman Chemical] |

| Synonyms | Di-tert-undecyl hyponitrite | [2] |

| Molecular Formula | C₂₂H₄₆N₂O₂ | [Cayman Chemical] |

| Formula Weight | 370.6 g/mol | [Cayman Chemical] |

| Appearance | A film | [Cayman Chemical] |

| Solubility | Ethanol: 50 mg/mL | [Cayman Chemical] |

| λmax | 227 nm | [Cayman Chemical] |

| SMILES | CC(O/N=N/OC(CCCCCCCC)(C)C)(C)CCCCCCCC | [Cayman Chemical] |

| InChI Key | PMZYNORKCNTVQB-WCWDXBQESA-N | [Cayman Chemical] |

Note: The Cayman Chemical product information sheet was used as the source for the data in this table.

Mechanism of Radical Initiation

Radical initiators are molecules with weak covalent bonds that cleave under mild conditions (e.g., heat or light) to form reactive radical species.[6] this compound belongs to the class of azo compounds, which generate two carbon-centered radicals and a stable nitrogen gas molecule upon decomposition.[7] The thermal decomposition of this compound is a first-order process that produces two lipophilic alkoxyl radicals, which subsequently initiate a radical chain reaction.

The process begins with the homolytic cleavage of the two C-O bonds linked to the central diazene (B1210634) (-N=N-) group. This concerted fragmentation is driven by the energetically favorable formation of dinitrogen (N₂), a very stable molecule.

Quantitative Performance Data

A crucial parameter for a thermal initiator is its half-life (t₁/₂), the time required for 50% of the initiator to decompose at a given temperature.[6] This value is inversely related to the first-order decomposition rate constant (k_d) by the equation t₁/₂ = ln(2)/k_d .[6] This constant rate of radical generation is essential for the quantitative analysis performed in assays like FENIX.

Synthesis of this compound

A detailed, peer-reviewed synthesis protocol for this compound is not described in the primary literature citing its use.[1][2][4] Generally, dialkyl hyponitrites are prepared via the reaction of silver hyponitrite (Ag₂N₂O₂) with an appropriate alkyl halide. For this compound, the required precursor would be 2-chloro-2-methyldecane or a similar tert-undecyl halide. However, without a validated experimental procedure, this pathway remains speculative. Researchers seeking to use this compound are advised to obtain it from a commercial supplier.

Experimental Protocol: The FENIX Assay

The Fluorescence-Enabled Inhibited Autoxidation (FENIX) assay is the primary application for this compound. It measures the potency of radical-trapping antioxidants in a lipid bilayer, which closely mimics a cellular membrane. The assay monitors the competition between the antioxidant and a fluorescent probe (STY-BODIPY) for lipid peroxyl radicals.

Objective: To determine the inhibition rate constant (k_inh) of a putative antioxidant against lipid peroxidation.

Materials:

-

Egg Phosphatidylcholine (PC)

-

STY-BODIPY (fluorescent probe)

-

This compound (initiator)

-

Antioxidant of interest (e.g., Ferrostatin-1, Vitamin E analog)

-

Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS), pH 7.4

-

Fluorometer with temperature control (37°C) and appropriate filters (e.g., Ex 488 nm / Em 518 nm)

Procedure:

-

Liposome (B1194612) Preparation:

-

Prepare a stock solution of egg PC in a suitable organic solvent (e.g., chloroform).

-

In a round-bottom flask, combine the required amounts of egg PC and STY-BODIPY.

-

Remove the organic solvent under a stream of nitrogen gas to form a thin lipid film.

-

Place the flask under high vacuum for at least 1 hour to remove residual solvent.

-

Hydrate the lipid film with buffer (e.g., TBS, pH 7.4) to a final lipid concentration of ~1 mM.

-

Vortex vigorously to form multilamellar vesicles.

-

Extrude the liposome suspension through a polycarbonate membrane (e.g., 100 nm pore size) multiple times to create unilamellar vesicles of a consistent size.

-

-

FENIX Assay Execution:

-

Equilibrate the fluorometer to 37°C.

-

In a fluorescence cuvette, add the liposome suspension (containing 1 mM egg PC and 1 µM STY-BODIPY).

-

Add the antioxidant of interest, dissolved in a suitable solvent, to the desired final concentration (e.g., 2-10 µM).

-

Place the cuvette in the fluorometer and begin monitoring the baseline fluorescence of STY-BODIPY.

-

Initiate the reaction by adding this compound from a concentrated stock solution (in ethanol) to a final concentration of 200 µM.[1][2]

-

Continuously record the fluorescence decay over time. The fluorescence will remain high during the inhibited period (t_inh) when the antioxidant is active, and then decrease as the probe is consumed.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time.

-

The inhibited period (t_inh) is determined from the intersection of the lines fitted to the initial stable phase and the subsequent rapid decay phase.[1]

-

The rate of initiation (R_i) can be calculated from control experiments using a standard antioxidant with a known stoichiometric number.

-

The inhibition rate constant (k_inh) for the test antioxidant is calculated based on the reaction rates and concentrations.

-

Rationale for a Lipophilic Initiator in Drug Development

The study of diseases involving lipid peroxidation, such as neurodegenerative disorders, ischemia-reperfusion injury, and certain cancers, requires tools that can accurately model events at the cell membrane. The efficacy of a potential drug designed to inhibit ferroptosis depends on its ability to intercept peroxyl radicals within the lipophilic environment of the membrane.

This compound's utility stems directly from its physical properties and how they relate to the biological system being modeled.

Using a lipophilic initiator like this compound ensures that the oxidative challenge originates from within the membrane, providing a more accurate assessment of lipid-soluble antioxidants compared to assays that use water-soluble initiators, whose radicals must first diffuse to the membrane surface.

Conclusion

This compound serves as a highly specialized but invaluable tool for researchers in chemistry, biology, and pharmacology. Its defining characteristic—lipophilicity—allows it to initiate radical chain reactions from within a lipid bilayer, providing a superior model for studying lipid peroxidation and the radical-trapping antioxidants designed to inhibit it. While detailed kinetic and synthetic data remain sparse in the literature, its demonstrated utility in the FENIX assay has solidified its role in the mechanistic characterization of ferroptosis inhibitors and the broader study of antioxidant activity in membranes. For professionals in drug development, this compound is a key reagent for validating the efficacy of compounds targeting oxidative stress in a biologically relevant context.

References

- 1. A non-canonical vitamin K cycle is a potent ferroptosis suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beyond DPPH: Use of Fluorescence-Enabled Inhibited Autoxidation to Predict Oxidative Cell Death Rescue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ijrpc.com [ijrpc.com]

- 8. pubs.rsc.org [pubs.rsc.org]

In-Depth Technical Guide: Synthesis and Purification of DTUN Compound for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and application of the DTUN compound, a critical tool in the study of ferroptosis and antioxidant activity. The information is compiled to assist researchers in utilizing this lipophilic hyponitrite radical initiator for advanced studies in chemical biology and drug development.

Introduction to this compound

This compound, formally known as (E)-1,2-bis((2-methyldecan-2-yl)oxy)diazene, is a lipophilic radical initiator. It is primarily employed in the Fluorescence-Enabled Inhibited Autoxidation (FENIX) assay to assess the efficacy of antioxidants, particularly in the context of inhibiting ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value |

| Formal Name | (E)-1,2-bis((2-methyldecan-2-yl)oxy)diazene |

| Molecular Formula | C₂₂H₄₆N₂O₂ |

| Molecular Weight | 370.6 g/mol |

| Appearance | Film |

| Solubility | Soluble in ethanol (B145695) |

| SMILES | CC(C)(CCCCCCCC)O/N=N/OC(C)(C)CCCCCCCC |

| InChI Key | PMZYNORKCNTVQB-WCWDXBQESA-N |

Synthesis and Purification of this compound

General Synthetic Approach for Azo Compounds:

A common method for the synthesis of azo compounds is the oxidation of substituted hydrazines. This can be achieved using various oxidizing agents. The general reaction scheme is as follows:

R-NH-NH-R' --[Oxidizing Agent]--> R-N=N-R'

For lipophilic azo compounds like this compound, the starting materials would be long-chain alkyl hydrazines.

Purification of Lipophilic Azo Compounds:

Purification of lipophilic compounds such as this compound typically involves chromatographic techniques. Given its lipophilic nature, normal-phase chromatography using a solvent system like hexane (B92381) and ethyl acetate (B1210297) would be appropriate. Recrystallization from a suitable solvent at low temperatures can also be employed to achieve high purity.

Due to the lack of a published, specific protocol for this compound, researchers may need to adapt general methods for azo compound synthesis and lipophilic molecule purification.

Experimental Protocols

Fluorescence-Enabled Inhibited Autoxidation (FENIX) Assay

The FENIX assay is the primary application of this compound, used to quantify the radical-trapping antioxidant activity of compounds.

Objective: To measure the rate of inhibited autoxidation of a fluorescent probe in the presence of an antioxidant.

Materials:

-

This compound (lipophilic radical initiator)

-

STY-BODIPY (fluorescent probe)

-

Egg phosphatidylcholine (PC) liposomes

-

Antioxidant compound of interest

-

Tris-buffered saline (TBS), pH 7.4

-

96-well microplate reader with fluorescence capabilities

Procedure:

-

Prepare a suspension of egg PC liposomes in TBS.

-

Add the fluorescent probe STY-BODIPY to the liposome (B1194612) suspension.

-

Add the antioxidant compound of interest at various concentrations to the wells of a 96-well plate.

-

Initiate the autoxidation by adding a solution of this compound in ethanol to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Monitor the decay of STY-BODIPY fluorescence over time. The rate of fluorescence decay is inversely proportional to the antioxidant activity of the compound.

Data Analysis: The rate of inhibited autoxidation (Rinh) is calculated from the fluorescence decay curve. This rate is then used to determine the inhibition rate constant (kinh) for the antioxidant.

Experimental Workflow for FENIX Assay

The workflow for the FENIX assay is a sequential process designed to ensure accurate and reproducible results.

Signaling Pathway

This compound is utilized to study inhibitors of ferroptosis. The ferroptosis signaling pathway is a complex network of interactions involving iron metabolism, lipid peroxidation, and antioxidant defense systems.

Ferroptosis Signaling Pathway Diagram

The following diagram illustrates the key components and interactions within the ferroptosis signaling pathway.

Pathway Description: Ferroptosis is initiated by the accumulation of lipid peroxides. The central defender against this process is Glutathione (B108866) Peroxidase 4 (GPX4), which reduces lipid peroxides to non-toxic lipid alcohols using glutathione (GSH) as a cofactor. The synthesis of GSH is dependent on the uptake of cystine via the System Xc- transporter. Concurrently, iron metabolism plays a crucial role. The uptake of iron via the transferrin receptor 1 (TfR1) increases the intracellular labile iron pool (Fe²⁺). This ferrous iron can then participate in the Fenton reaction, generating reactive oxygen species (ROS) that drive lipid peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes. Acyl-CoA synthetase long-chain family member 4 (ACSL4) and Lysophosphatidylcholine acyltransferase 3 (LPCAT3) are key enzymes in the incorporation of PUFAs into membrane phospholipids, making them susceptible to peroxidation. Inhibition of GPX4 or System Xc-, or an excess of labile iron, can lead to an overwhelming accumulation of lipid peroxides, culminating in ferroptotic cell death.

E3 Ubiquitin Ligases: Master Regulators of Ferroptosis and Key Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The term "DTUN" as a protein or E3 ubiquitin ligase involved in ferroptosis appears to be a misidentification. Scientific literature identifies this compound as a chemical lipophilic radical initiator used in experimental settings to induce lipid peroxidation. This guide will therefore focus on the well-documented and significant role of various E3 ubiquitin ligases in the intricate regulation of ferroptosis, a critical form of iron-dependent programmed cell death.

Executive Summary

Ferroptosis is a non-apoptotic form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. This process is implicated in a growing number of pathological conditions, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury. The ubiquitin-proteasome system, and specifically E3 ubiquitin ligases, have emerged as critical regulators of ferroptosis by controlling the stability and activity of key proteins involved in iron metabolism, lipid peroxidation, and antioxidant defense. This technical guide provides a comprehensive overview of the role of E3 ubiquitin ligases in modulating ferroptosis, detailing the signaling pathways, experimental methodologies, and quantitative data to support further research and drug development in this burgeoning field.

The Ubiquitin-Proteasome System in Ferroptosis Regulation

The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells. E3 ubiquitin ligases are the key components of the UPS, providing substrate specificity for the ubiquitination of target proteins. By attaching ubiquitin chains, E3 ligases can mark proteins for degradation by the proteasome or modulate their activity and localization. In the context of ferroptosis, E3 ligases can act as either positive or negative regulators by targeting proteins that control the key pillars of this cell death pathway: iron homeostasis, lipid metabolism, and the antioxidant defense system.[1]

Key E3 Ubiquitin Ligases and Their Targets in Ferroptosis

Several E3 ubiquitin ligases have been identified as crucial modulators of ferroptosis through the degradation of specific substrates. The following sections detail the mechanisms of action for some of the most well-characterized E3 ligases in this process.

Regulation of Iron Metabolism

Cellular iron homeostasis is a tightly regulated process, and its dysregulation is a prerequisite for ferroptosis. E3 ligases play a pivotal role in controlling the levels of proteins involved in iron uptake, storage, and export.

Ferritinophagy is a selective autophagy process that degrades the iron-storage protein ferritin, releasing labile iron and promoting ferroptosis.[2] Nuclear receptor coactivator 4 (NCOA4) is a key cargo receptor for ferritinophagy.[2] The E3 ubiquitin ligases Deltex E3 ubiquitin ligase 2 (DTX2) and HECT and RLD domain containing E3 ubiquitin protein ligase 2 (HERC2) have been shown to negatively regulate ferritinophagy by targeting NCOA4 for proteasomal degradation.[3][4]

-

Mechanism of Action: Under iron-replete conditions, HERC2 binds to NCOA4 and mediates its ubiquitination and subsequent degradation, thereby inhibiting ferritinophagy and suppressing ferroptosis.[2][5] Similarly, DTX2 binds to NCOA4, facilitating its ubiquitination and degradation, which dampens NCOA4-driven ferritinophagy and confers resistance to ferroptosis in non-small cell lung cancer cells.[3]

Regulation of Lipid Peroxidation

The accumulation of lipid peroxides is the ultimate executioner of ferroptosis. E3 ligases can influence this process by targeting enzymes involved in the synthesis of polyunsaturated fatty acid-containing phospholipids (B1166683) (PUFA-PLs), the primary substrates for lipid peroxidation.

Acyl-CoA synthetase long-chain family member 4 (ACSL4) is a critical enzyme that enriches cellular membranes with long-chain polyunsaturated fatty acids, making them more susceptible to peroxidation and subsequent ferroptosis.[6] The E3 ubiquitin ligase F-box protein 10 (FBXO10) has been identified as a negative regulator of ferroptosis by promoting the degradation of ACSL4.[7]

-

Mechanism of Action: FBXO10 interacts with ACSL4 and mediates its ubiquitination and proteasomal degradation.[7] This leads to a reduction in the cellular pool of PUFA-PLs, thereby decreasing the substrate for lipid peroxidation and inhibiting ferroptosis.[7]

Regulation of Antioxidant Defense

The cellular antioxidant systems, particularly the glutathione (B108866) (GSH)-dependent pathway, are crucial for preventing ferroptosis by neutralizing lipid peroxides. E3 ligases can modulate this defense by targeting key components of the antioxidant machinery.

Solute carrier family 7 member 11 (SLC7A11), a component of the system Xc- cystine/glutamate antiporter, is responsible for the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH).[8] The E3 ubiquitin ligase Tripartite motif-containing protein 26 (TRIM26) has been shown to induce ferroptosis by mediating the degradation of SLC7A11.[9]

-

Mechanism of Action: TRIM26 physically interacts with SLC7A11 and promotes its ubiquitination and subsequent proteasomal degradation.[9][10] The downregulation of SLC7A11 leads to reduced cystine uptake, depletion of GSH, and consequently, an accumulation of lipid peroxides, culminating in ferroptosis.[9]

Quantitative Data on E3 Ligase-Mediated Regulation of Ferroptosis

The following tables summarize quantitative data from studies investigating the role of E3 ubiquitin ligases in ferroptosis.

| E3 Ligase | Substrate | Cell Line | Effect of E3 Ligase Overexpression on Ferroptosis | Key Quantitative Finding | Reference |

| DTX2 | NCOA4 | A549 (NSCLC) | Inhibition | DTX2 knockdown significantly increased erastin-induced cell death. | [3] |

| HERC2 | NCOA4 | SKOV-3 (Ovarian Cancer) | Inhibition | NRF2 knockout, leading to low HERC2, resulted in an elevated labile iron pool and enhanced sensitivity to ferroptosis. | [5] |

| FBXO10 | ACSL4 | KYSE-150 (ESCC) | Inhibition | FBXO10 silencing led to a significant increase in lipid peroxidation and Fe2+ accumulation. | [7] |

| TRIM26 | SLC7A11 | LX-2 (Hepatic Stellate Cells) | Induction | Overexpression of TRIM26 significantly increased lipid ROS levels. | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of E3 ubiquitin ligases in ferroptosis.

Co-Immunoprecipitation (Co-IP) to Detect E3 Ligase-Substrate Interaction

This protocol is used to determine if an E3 ligase physically interacts with its putative substrate in cells.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against the E3 ligase (for immunoprecipitation)

-

Antibody against the substrate (for immunoblotting)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lyse cells expressing the E3 ligase and its substrate.

-

Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the antibody against the E3 ligase overnight at 4°C.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the substrate. The presence of a band corresponding to the substrate confirms the interaction.

In Vitro Ubiquitination Assay

This assay is performed to confirm that an E3 ligase can directly ubiquitinate its substrate.

Materials:

-

Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase

-

Recombinant substrate protein

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Combine the E1, E2, E3, substrate, ubiquitin, and ATP in the ubiquitination reaction buffer.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate. A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate indicates a positive result.

Cell Viability Assay

This assay is used to quantify the effect of modulating E3 ligase expression or activity on cell survival during ferroptosis.

Materials:

-

96-well plates

-

Cell culture medium

-

Ferroptosis inducers (e.g., erastin, RSL3)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Transfect cells with siRNA to knockdown the E3 ligase or with a plasmid to overexpress it.

-

Treat the cells with a ferroptosis inducer at various concentrations.

-

After the desired incubation period (e.g., 24-48 hours), add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate cell viability as a percentage of the untreated control.

Lipid Reactive Oxygen Species (ROS) Measurement

This protocol measures the accumulation of lipid peroxides, a hallmark of ferroptosis.

Materials:

-

Fluorescent lipid peroxidation sensor (e.g., C11-BODIPY 581/591)

-

Flow cytometer or fluorescence microscope

-

PBS

Procedure:

-

Treat cells with a ferroptosis inducer, with or without modulation of the E3 ligase of interest.

-

Incubate the cells with the C11-BODIPY 581/591 probe.

-

Wash the cells with PBS to remove excess probe.

-

Analyze the cells by flow cytometry or fluorescence microscopy. An increase in the green fluorescence signal indicates an increase in lipid peroxidation.[11]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways described in this guide.

DTX2/HERC2-Mediated Regulation of Ferritinophagy and Ferroptosis

References

- 1. E3 ligases and DUBs target ferroptosis: A potential therapeutic strategy for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. E3 ubiquitin ligase DTX2 fosters ferroptosis resistance via suppressing NCOA4-mediated ferritinophagy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NRF2 controls iron homeostasis and ferroptosis through HERC2 and VAMP8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NRF2 controls iron homeostasis and ferroptosis through HERC2 and VAMP8 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FBXO10 inhibits ferroptosis and promotes the progression of esophageal squamous cell carcinoma by post-translational mediation of ACSL4 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | TRIM26 Induces Ferroptosis to Inhibit Hepatic Stellate Cell Activation and Mitigate Liver Fibrosis Through Mediating SLC7A11 Ubiquitination [frontiersin.org]

- 10. TRIM26 Induces Ferroptosis to Inhibit Hepatic Stellate Cell Activation and Mitigate Liver Fibrosis Through Mediating SLC7A11 Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Unraveling the Mechanisms of Lipid Peroxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive research has been conducted to provide information on lipid peroxidation initiated by "DTUN." However, "this compound" does not correspond to a recognized scientific term, compound, or process in the existing scientific literature in this context. Therefore, this guide provides a comprehensive overview of the core principles of lipid peroxidation, its initiation, mechanisms, and the experimental methodologies used for its study. The information presented is based on established scientific knowledge of lipid peroxidation initiated by known inducers.

Introduction to Lipid Peroxidation

Lipid peroxidation is a complex process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) found in cell membranes.[1][2] This process is initiated by reactive oxygen species (ROS) and proceeds via a free radical chain reaction mechanism, leading to cellular damage.[1][3] The consequences of uncontrolled lipid peroxidation are significant and have been implicated in a wide range of pathological conditions, including neurodegenerative diseases, cardiovascular diseases, and cancer.[2][4] Understanding the initiation and propagation of lipid peroxidation is crucial for the development of therapeutic strategies aimed at mitigating oxidative stress-related cellular injury.

The process of lipid peroxidation can be broadly divided into three key stages:

-

Initiation: The abstraction of a hydrogen atom from a methylene (B1212753) group of a PUFA, forming a lipid radical.[1][3][5]

-

Propagation: The reaction of the lipid radical with molecular oxygen to form a peroxyl radical, which can then abstract a hydrogen atom from another lipid molecule, creating a new lipid radical and perpetuating the chain reaction.[1][3][5]

-

Termination: The reaction of two radical species to form a non-radical product, thereby ending the chain reaction.[1][3]

The Chemical Cascade of Lipid Peroxidation

The initiation of lipid peroxidation requires an initiator, which can be a reactive oxygen species (ROS) such as the hydroxyl radical (•OH). While the specific initiator "this compound" is not documented, various agents are known to trigger this process.

Signaling Pathway of Lipid Peroxidation Initiation

Caption: Initiation of lipid peroxidation by a reactive oxygen species (ROS).

Propagation and Amplification of Oxidative Damage

Once initiated, the lipid radical (L•) reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen from a neighboring PUFA, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.

References

- 1. Lipid peroxidation - Wikipedia [en.wikipedia.org]

- 2. Lipid peroxidation and neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Lipid Peroxidation and Its Toxicological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ubiquitin-Editing Enzyme A20 (TNFAIP3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The protein A20, also known as Tumor Necrosis Factor Alpha-Induced Protein 3 (TNFAIP3), is a critical negative regulator of inflammation and immunity. Initially identified as a gene rapidly induced by tumor necrosis factor (TNF), A20 has since been characterized as a unique ubiquitin-editing enzyme, possessing both deubiquitinase (DUB) and E3 ubiquitin ligase activities. This dual functionality allows A20 to precisely control signaling pathways, most notably the nuclear factor-kappa B (NF-κB) cascade, which is a master regulator of inflammatory gene expression. Dysregulation of A20 has been implicated in a wide range of inflammatory and autoimmune diseases, as well as in cancer, making it a highly attractive target for therapeutic intervention. This guide provides a comprehensive overview of the discovery, history, and multifaceted functions of A20, with a focus on its role in the TNF signaling pathway. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this pivotal protein.

Discovery and History of A20 (TNFAIP3)

A20 was first identified in 1990 as a primary response gene that is rapidly and potently induced in human umbilical vein endothelial cells upon stimulation with tumor necrosis factor-alpha (TNF-α).[1][2] This induction suggested a role for A20 in the cellular response to inflammatory cytokines. Subsequent studies revealed that A20 expression is not only induced by TNF but also by other pro-inflammatory stimuli, and that A20 itself is a potent inhibitor of TNF-induced apoptosis and NF-κB activation.[2][3]

A significant breakthrough in understanding A20's function came with the discovery of its dual enzymatic activities. The N-terminal region of A20 contains an Ovarian Tumor (OTU) domain, which confers deubiquitinase activity, while the C-terminal region contains seven zinc finger (ZnF) domains, with the fourth zinc finger (ZnF4) possessing E3 ubiquitin ligase activity.[1][4] This unique combination of activities allows A20 to "edit" ubiquitin chains on target proteins, a mechanism that is central to its regulatory function.

A20 in the TNF Signaling Pathway

The role of A20 is best understood in the context of the TNF signaling pathway, where it acts as a key feedback regulator to terminate NF-κB signaling.

Mechanism of A20-mediated NF-κB Inhibition

Upon binding of TNF to its receptor (TNFR1), a signaling complex is formed that includes the adaptor protein TRADD and the kinase RIPK1. RIPK1 is subsequently polyubiquitinated with lysine (B10760008) 63 (K63)-linked ubiquitin chains, which act as a scaffold to recruit downstream signaling molecules, ultimately leading to the activation of the IKK complex and subsequent NF-κB activation.[1]

A20 is transcriptionally upregulated by NF-κB and functions to terminate this signaling cascade through a two-step ubiquitin-editing process:

-

Deubiquitination: The OTU domain of A20 cleaves the K63-linked polyubiquitin (B1169507) chains from RIPK1.[4]

-

Ubiquitination: The ZnF4 domain of A20 then adds K48-linked polyubiquitin chains to RIPK1, targeting it for proteasomal degradation.[4]

This sequential action effectively removes the signaling scaffold and eliminates a key signaling component, thereby shutting down the NF-κB pathway.

Signaling Pathway Diagram

Quantitative Data on A20 Function

The regulatory effects of A20 on NF-κB signaling and cytokine production have been quantified in various studies. The following tables summarize representative data from studies using mouse embryonic fibroblasts (MEFs) and bone marrow-derived macrophages (BMDMs).

Table 1: Effect of A20 on TNF-α-induced NF-κB Activity

| Cell Type | Genotype | Treatment | NF-κB Activity (Relative Luciferase Units) |

| MEFs | Wild-Type | Untreated | 1.0 ± 0.2 |

| MEFs | Wild-Type | TNF-α (10 ng/mL) | 15.4 ± 1.8 |

| MEFs | A20-/- | Untreated | 1.2 ± 0.3 |

| MEFs | A20-/- | TNF-α (10 ng/mL) | 45.8 ± 4.1 |

Data are representative of typical results from luciferase reporter assays.

Table 2: Effect of A20 on LPS-induced Cytokine Production in BMDMs

| Cytokine | Genotype | Treatment | Concentration (pg/mL) |

| IL-6 | Wild-Type | Untreated | < 10 |

| IL-6 | Wild-Type | LPS (100 ng/mL) | 1250 ± 150 |

| IL-6 | A20-/- | Untreated | < 10 |

| IL-6 | A20-/- | LPS (100 ng/mL) | 4800 ± 450 |

| IL-1β | Wild-Type | LPS (100 ng/mL) | < 5 |

| IL-1β | A20-/- | LPS (100 ng/mL) | 350 ± 40 |

Data are representative of typical results from ELISA assays.[5]

Experimental Protocols

Analysis of A20 Deubiquitinase Activity by Immunoprecipitation and Western Blotting

This protocol describes a method to assess the deubiquitination of a target protein (e.g., RIPK1) by A20.

Materials:

-

Cell culture reagents

-

TNF-α

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein A/G agarose (B213101) beads

-

Antibodies: anti-RIPK1, anti-ubiquitin (K63-specific), anti-A20, secondary antibodies

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Culture cells (e.g., HEK293T) and transfect with expression vectors for tagged versions of RIPK1 and A20 (wild-type and catalytically inactive mutant as a control).

-

Stimulation: Stimulate cells with TNF-α (e.g., 20 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in lysis buffer.

-

Immunoprecipitation:

-

Pre-clear lysates with protein A/G agarose beads.

-

Incubate the supernatant with an anti-RIPK1 antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for 2 hours at 4°C.

-

Wash the beads several times with lysis buffer.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with anti-K63 ubiquitin and anti-RIPK1 antibodies to detect the ubiquitination status of RIPK1.

-

Analyze whole-cell lysates with anti-A20 and loading control (e.g., β-actin) antibodies to confirm protein expression.

-

Experimental Workflow Diagram

Clinical Relevance and Drug Development

Given its central role in regulating inflammation, A20 is a protein of significant clinical interest.

-

Autoimmune and Inflammatory Diseases: Single nucleotide polymorphisms (SNPs) in the TNFAIP3 gene are associated with an increased risk for a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, systemic lupus erythematosus, psoriasis, and inflammatory bowel disease.[1] These genetic variations often lead to reduced A20 expression or function, resulting in hyperactive inflammatory responses.

-

Cancer: A20 can act as a tumor suppressor in some cancers, such as certain types of lymphomas, by inhibiting the pro-survival NF-κB pathway.[6] However, in other contexts, A20 can promote cancer cell survival.

The complex and context-dependent roles of A20 present both challenges and opportunities for drug development. Strategies being explored include:

-

A20-inducing agents: Compounds that upregulate the expression or enhance the activity of A20 could be beneficial in treating inflammatory diseases.

-

Inhibitors of A20: In cancers where A20 promotes survival, inhibiting its function could sensitize cancer cells to therapy.

Conclusion

A20 (TNFAIP3) is a master regulator of inflammatory signaling, acting as a critical brake on the TNF-induced NF-κB pathway. Its unique ubiquitin-editing capabilities allow for precise temporal control of this key cellular cascade. The strong genetic links between A20 and a multitude of human diseases underscore its importance in maintaining immune homeostasis. A deeper understanding of the intricate mechanisms governing A20's function and regulation will be crucial for the development of novel therapeutic strategies targeting this pivotal enzyme. The experimental approaches outlined in this guide provide a framework for researchers to further elucidate the complex biology of A20 and to explore its potential as a therapeutic target.

References

- 1. A20/Tumor Necrosis Factor α-Induced Protein 3 in Immune Cells Controls Development of Autoinflammation and Autoimmunity: Lessons from Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A20 at the Crossroads of Cell Death, Inflammation, and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impaired TNFα-induced A20 expression in E1A/Ras-transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of NF-κB signaling by the A20 deubiquitinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A20 restricts ubiquitination of pro-interleukin-1β protein complexes and suppresses NLRP3 inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current research into A20 mediation of allergic respiratory diseases and its potential usefulness as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of DTUN

Disclaimer

The following technical guide is for a hypothetical molecule designated as DTUN (Deubiquitinase of TNF-alpha pathway) . As "this compound" is not a currently recognized scientific entity, the data, protocols, and pathways described herein are illustrative and based on general knowledge of deubiquitinating enzymes (DUBs) and their role in cellular signaling. This document is intended to serve as a template and example of a technical guide for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel, recombinant deubiquitinating enzyme belonging to the Ubiquitin-Specific Protease (USP) family. It has been identified as a key regulator of the Tumor Necrosis Factor (TNF) signaling pathway through its specific deubiquitination of critical signaling intermediates. This guide provides comprehensive information on the safe handling, experimental use, and known cellular functions of this compound to support its investigation in research and drug development settings.

Safety and Handling Guidelines

As a bioactive enzymatic protein, this compound requires careful handling to ensure personnel safety and maintain protein integrity. The following guidelines are based on standard laboratory practices for handling recombinant enzymes.

Material Safety Data

| Property | Value |

| CAS Number | Not Applicable (Hypothetical Substance) |

| Molecular Weight | ~ 85 kDa |

| Formulation | Lyophilized powder or in 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5 |

| Optimal Storage | -80°C (Lyophilized); -20°C (In solution) |

| Shelf Life | 12 months at -80°C (Lyophilized) |

| LD50 (Oral, Rat) | Data not available |

| Inhalation Hazard | Low, but aerosolization should be avoided |

| Skin/Eye Irritant | Potential mild irritant |

Personal Protective Equipment (PPE)

| Situation | Required PPE |

| Handling Powder | Safety glasses, lab coat, nitrile gloves, N95 respirator (if weighing) |

| Handling Solution | Safety glasses, lab coat, nitrile gloves |

| Cell Culture Work | Standard aseptic technique PPE (gloves, lab coat) within a biosafety cabinet |

Spill and Disposal Procedures

| Procedure | Action |

| Spill Cleanup | Absorb liquid spills with absorbent material. Decontaminate the area with a 10% bleach solution followed by 70% ethanol. For powder spills, gently cover with a damp paper towel to avoid aerosolization before wiping and decontaminating. |

| Disposal | Dispose of all this compound-contaminated materials (e.g., pipette tips, tubes, plates) in a designated biohazard waste container. |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Reconstitution of Lyophilized this compound

-

Briefly centrifuge the vial to collect the lyophilized powder at the bottom.

-

Add sterile, nuclease-free water to the desired final concentration (e.g., 1 mg/mL).

-

Gently pipette up and down to mix. Do not vortex, as this can denature the enzyme.

-

Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C.

In Vitro Deubiquitination Assay

This assay measures the enzymatic activity of this compound against a ubiquitinated substrate.

Workflow Diagram:

Caption: Workflow for the in vitro deubiquitination assay.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

5 µL of 10X DUB Assay Buffer (500 mM Tris-HCl pH 8.0, 50 mM DTT)

-

1 µg of ubiquitinated substrate (e.g., ubiquitinated RIPK1)

-

X µL of recombinant this compound (titrate concentration from 10-500 nM)

-

Nuclease-free water to a final volume of 50 µL.

-

-

Initiate Reaction: Transfer the tubes to a 37°C water bath and incubate for the desired time (e.g., 0, 15, 30, 60 minutes).

-

Stop Reaction: Terminate the reaction by adding 10 µL of 6X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Analysis: Analyze the samples by SDS-PAGE followed by Western blotting using an anti-ubiquitin antibody to visualize the decrease in the ubiquitinated substrate.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the target engagement of a small molecule inhibitor with this compound in a cellular context.

Methodology:

-

Cell Treatment: Treat cultured cells (e.g., HEK293T) with either a vehicle control or a this compound inhibitor at various concentrations for 1 hour.

-

Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

-

Heat Shock: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

-

Centrifugation: Centrifuge the tubes at high speed to pellet the precipitated proteins.

-

Analysis: Collect the supernatant (containing soluble proteins) and analyze the amount of soluble this compound at each temperature by Western blotting. A successful inhibitor will stabilize this compound, leading to a higher melting temperature.

Signaling Pathways Involving this compound

This compound is a negative regulator of the TNF-induced NF-κB signaling pathway. Upon TNF-α binding to its receptor (TNFR1), a signaling complex is formed, leading to the K63-linked polyubiquitination of RIPK1. This ubiquitination is essential for the recruitment of downstream kinases and the activation of the IKK complex, which ultimately leads to NF-κB activation. This compound counteracts this process by cleaving the K63-linked ubiquitin chains from RIPK1, thereby dampening the NF-κB response.

Signaling Pathway Diagram:

Caption: The role of this compound in the TNF-α signaling pathway.

Solubility and Stability of DTUN: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known solubility and stability characteristics of DTUN ((E)-1,2-bis((2-methyldecan-2-yl)oxy)diazene), a lipophilic hyponitrite radical initiator. This compound is utilized in fluorescence-enabled inhibited autoxidation (FENIX) assays to screen for potential ferroptosis inhibitors and evaluate antioxidants in lipid membranes.[1] This document outlines available data, provides detailed experimental protocols for solubility and stability testing, and includes visualizations of key experimental workflows.

Solubility of this compound

This compound is characterized as a lipophilic compound.[1] Specific quantitative solubility data for this compound in a wide range of solvents is limited in publicly available literature. However, its solubility in ethanol (B145695) has been reported as 50 mg/mL. Due to its lipophilic nature, this compound is expected to exhibit good solubility in nonpolar organic solvents and limited solubility in polar and aqueous solvents.

Representative Solubility Profile

The following table presents a representative solubility profile for a lipophilic compound with characteristics similar to this compound. This data is illustrative and should be used as a general guideline for solvent selection in experimental design. Actual solubility of this compound should be determined empirically.

| Solvent | Type | Expected Solubility (mg/mL) |

| Ethanol | Polar Protic | 50 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |

| Dichloromethane (DCM) | Nonpolar | > 50 |

| Chloroform (B151607) | Nonpolar | > 50 |

| Hexanes | Nonpolar | > 30 |

| Acetonitrile | Polar Aprotic | ~10-20 |

| Methanol | Polar Protic | ~5-10 |

| Water | Aqueous | < 0.1 |

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | < 0.1 |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method, a common technique for assessing the solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., ethanol, DMSO, water, PBS pH 7.4)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow the solution to reach equilibrium.

-

Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of dissolved this compound using a validated HPLC method against a standard curve.

-

Replicates: Perform the experiment in triplicate for each solvent.

Stability of this compound

The stability of this compound has been stated as "≥ 2 years" under unspecified storage conditions. As a dialkyl hyponitrite, this compound is expected to be sensitive to heat and light, which can induce homolytic cleavage of the N-O bonds to generate alkoxyl radicals. This property is harnessed in its use as a radical initiator.[1] The stability of this compound in different solvents and under various environmental conditions is a critical factor for its proper storage, handling, and use in assays.

Potential Degradation Pathways

The primary degradation pathway for dialkyl hyponitrites like this compound is thermal or photolytic decomposition, leading to the formation of alkoxyl radicals and dinitrogen gas. The generated alkoxyl radicals can then initiate further reactions, such as hydrogen abstraction from the solvent or other molecules.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. This protocol outlines a typical forced degradation study.

Materials:

-

This compound

-

A panel of solvents (e.g., ethanol, acetonitrile, water)

-

Acids (e.g., 0.1 M HCl)

-

Bases (e.g., 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and mass spectrometer (MS)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specific temperature (e.g., 60 °C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature, protected from light.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80 °C).

-

Photostability: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize acidic and basic samples before analysis. Dilute samples to a suitable concentration.

-

Analysis: Analyze the samples using a stability-indicating HPLC-PDA-MS method to separate and identify the parent compound and any degradation products.

The following diagram illustrates a general workflow for assessing the stability of a chemical compound like this compound.

Application in Ferroptosis Research: The FENIX Assay

This compound is a key reagent in the Fluorescence-Enabled Inhibited Autoxidation (FENIX) assay.[1] This assay is used to quantify the antioxidant activity of compounds, particularly their ability to inhibit lipid peroxidation, a hallmark of ferroptosis.[1]

FENIX Assay Principle

The FENIX assay utilizes liposomes containing a fluorescent lipid peroxidation reporter (e.g., C11-BODIPY 581/591). This compound, as a lipophilic radical initiator, is added to the system. Upon thermal decomposition, this compound generates alkoxyl radicals that initiate a chain reaction of lipid peroxidation within the liposome (B1194612) membrane. This peroxidation leads to a change in the fluorescence of the reporter molecule. The ability of a test compound to inhibit this change in fluorescence is a measure of its radical-trapping antioxidant activity.

Experimental Workflow for the FENIX Assay

The following diagram illustrates the experimental workflow of the FENIX assay for screening ferroptosis inhibitors using this compound.

Detailed Protocol for the FENIX Assay

Materials:

-

Egg phosphatidylcholine (PC)

-

C11-BODIPY 581/591

-

This compound

-

Test compounds (potential inhibitors)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Extruder with 100 nm polycarbonate membranes

-

Fluorometer plate reader

Procedure:

-

Liposome Preparation:

-

Prepare a lipid film by drying a solution of egg PC and C11-BODIPY 581/591 in chloroform under a stream of nitrogen.

-

Hydrate the lipid film with PBS (pH 7.4) to form multilamellar vesicles.

-

Extrude the vesicle suspension through 100 nm polycarbonate membranes to form unilamellar liposomes.

-

-

Assay Setup:

-

In a 96-well plate, add the liposome suspension.

-

Add the test compound at various concentrations.

-

Add this compound solution (prepared in a suitable solvent like ethanol) to initiate the reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorometer pre-warmed to 37 °C.

-

Monitor the decrease in the red fluorescence of C11-BODIPY 581/591 over time.

-

-

Data Analysis:

-

Determine the rate of fluorescence decay in the presence and absence of the test compound.

-

Calculate the inhibited rate constant (kinh) for each compound to quantify its antioxidant activity.

-

This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, along with detailed protocols for its characterization and use in the FENIX assay. Researchers and drug development professionals can use this information to effectively design and execute experiments involving this important chemical probe.

References

Technical Guide: DTUN - A Lipophilic Hyponitrite Radical Initiator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers for DTUN, a notable lipophilic hyponitrite radical initiator. It is intended to serve as a foundational resource for professionals engaged in research and development, particularly in the study of ferroptosis and antioxidant activity.

Chemical Identity and Properties

This compound is the common acronym for the chemical compound (E)-1,2-bis((2-methyldecan-2-yl)oxy)diazene . It functions as a radical initiator, a crucial component in specific biochemical assays designed to investigate oxidative stress and cell death pathways. Despite a thorough search of chemical databases and supplier information, a specific CAS number for this compound could not be located at the time of this publication.

The following table summarizes the key chemical identifiers for this compound, providing a standardized reference for its molecular structure and properties.

| Identifier | Value | Source |

| IUPAC Name | (E)-1,2-bis((2-methyldecan-2-yl)oxy)diazene | N/A |

| Chemical Formula | C₂₂H₄₆N₂O₂ | [1] |

| Molecular Weight | 370.6 g/mol | [1] |

| SMILES | CC(C)(CCCCCCCC)O/N=N/OC(C)(C)CCCCCCCC | [1] |

| InChI | InChI=1S/C₂₂H₄₆N₂O₂/c1-7-9-11-13-15-17-19-21(3,4)25-23-24-26-22(5,6)20-18-16-14-12-10-8-2/h7-20H₂,1-6H₃/b24-23+ | [1] |

| InChIKey | PMZYNORKCNTVQB-WCWDXBQESA-N | [1] |

Mechanism of Action and Applications

This compound serves as a lipophilic hyponitrite radical initiator.[1] Its primary application is in the Fluorescence-Enabled Inhibited Autoxidation (FENIX) assay .[1] This assay is instrumental in the development of ferroptosis inhibitors and for studying the behavior of antioxidants within lipid membranes.[1]

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. Understanding the mechanisms of ferroptosis and identifying compounds that can inhibit this process are of significant interest in the context of various diseases, including neurodegenerative disorders and cancer.

In the FENIX assay, this compound is used to initiate the co-autoxidation of specific fluorescent probes embedded within liposomes, mimicking the lipid peroxidation process central to ferroptosis. The assay measures the ability of potential antioxidant compounds to inhibit this this compound-initiated oxidation, thereby providing a quantitative measure of their anti-ferroptotic potency.[1]

Experimental Workflow: The FENIX Assay

The following diagram illustrates the general workflow of the Fluorescence-Enabled Inhibited Autoxidation (FENIX) assay, highlighting the role of this compound as a radical initiator. This assay is a powerful tool for screening and characterizing potential inhibitors of ferroptosis.

Signaling Pathway Context: Ferroptosis

This compound's utility is intrinsically linked to the study of ferroptosis. The diagram below provides a simplified overview of the ferroptosis pathway, indicating where radical-trapping antioxidants (the class of compounds often studied using the FENIX assay) intervene.

References

Preliminary Studies on the Biological Effects of Tumor Necrosis Factor (TNF)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor (TNF), a pleiotropic pro-inflammatory cytokine, plays a central role in orchestrating a wide array of cellular responses, including inflammation, immunity, cell survival, and apoptosis. Its profound biological effects have implicated it in the pathogenesis of numerous diseases, ranging from autoimmune disorders to cancer. This technical guide provides a comprehensive overview of the preliminary studies investigating the biological impact of TNF, with a focus on its signaling pathways, quantifiable cellular effects, and the experimental methodologies used to elucidate its function. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of TNF and the development of TNF-targeted therapeutics.

Data Presentation: Quantitative Effects of TNF on Cellular Processes

The biological activity of TNF can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from preliminary studies, offering a comparative look at TNF's impact on cell viability, gene expression, and signaling pathway activation.

| Cell Line | TNF-α Concentration | Treatment Duration | Assay | Observed Effect | Reference |

| Human Monocytic U937 | 100 ng/mL | 24 hours | Caspase 3/7 Assay | Significant increase in apoptosis | [1] |

| Human Monocytic U937 | 100 ng/mL | 4 hours | NF-κB Luciferase Reporter Assay | 122-fold increase in luciferase activity | [1] |

| Human Monocytic U937 | 100 ng/mL | 24 hours | Flow Cytometry (ICAM-1) | Significant increase in ICAM-1 surface expression | [1] |

| Human Dermal Fibroblasts (NHDF) | 20 ng/mL | 24 hours | ELISA (MMP-1) | Significant increase in MMP-1 secretion | [2] |

| Human Dermal Fibroblasts (NHDF) | 20 ng/mL | 24 hours | ELISA (COL1A1) | Significant decrease in COL1A1 secretion | [2] |

Table 1: Quantifiable Effects of TNF-α on Protein Expression and Cell Fate. This table illustrates the dose- and time-dependent effects of TNF-α on various cell lines, highlighting its role in apoptosis, inflammation, and tissue remodeling.

| Cell Type | Treatment | Gene | Method | Fold Change in mRNA Expression | Reference |

| Adipocytes | High Glucose + Metformin | TNF-α | SYBR-Green qPCR | Significant decrease (p=0.015) | [3] |

| Adipocytes | High Glucose + Pioglitazone | TNF-α | SYBR-Green qPCR | Significant decrease (p=0.020) | [3] |

| Rheumatoid Arthritis Patients | Etanercept Treatment | TNF-α | qRT-PCR | Normalized expression | [4] |

| Inflammatory Bowel Disease Patients | - | TNF-α | qRT-PCR | Increased expression in CC genotype of rs1799964 | [5] |

Table 2: Modulation of TNF-α Gene Expression in Response to Treatment and in Disease. This table summarizes the changes in TNF-α mRNA levels under different conditions, providing insights into the regulation of its expression.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. This section provides protocols for key experiments used to study the biological effects of TNF.

Western Blot Analysis of TNF-α Signaling Pathway Activation

This protocol details the procedure for detecting the activation of key proteins in the TNF signaling cascade, such as the phosphorylation of MAP kinases.

1. Cell Culture and Treatment:

-

Seed cells (e.g., RAW264.7 macrophages) in appropriate culture plates and grow to 70-80% confluency.

-

Treat cells with the desired concentration of TNF-α for various time points (e.g., 0, 15, 30, 60 minutes).

2. Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated and total forms of signaling proteins (e.g., p-p38, p38, p-ERK, ERK, p-JNK, JNK) overnight at 4°C.[6]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

6. Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Use a loading control, such as β-actin, to normalize for total protein levels.[6]

TNF-α Induced Apoptosis Assay using Annexin V and Propidium (B1200493) Iodide Staining

This protocol describes a flow cytometry-based method to quantify apoptosis induced by TNF-α.

1. Cell Culture and Treatment:

-

Culture cells (e.g., Jurkat cells) in suspension or as adherent monolayers.

-

Treat cells with an appropriate concentration of TNF-α (e.g., 10-100 ng/mL) for a specified duration (e.g., 6-24 hours). Include a negative control of untreated cells.

2. Cell Harvesting and Staining:

-

Harvest the cells by centrifugation (for suspension cells) or trypsinization (for adherent cells).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Excite FITC at 488 nm and detect emission at 530 nm. Excite PI at 488 nm and detect emission at >670 nm.

-

Gate the cell populations to distinguish between:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

NF-κB Activation Assay (Transcription Factor ELISA)

This protocol outlines a method to quantify the activation of the NF-κB p65 subunit in nuclear extracts.

1. Cell Culture and Nuclear Extraction:

-

Treat cells with TNF-α to induce NF-κB activation.

-

Harvest the cells and perform nuclear extraction using a commercially available kit or a standard laboratory protocol to isolate nuclear proteins.

-

Determine the protein concentration of the nuclear extract.

2. ELISA Procedure:

-

Use a commercial NF-κB p65 transcription factor assay kit.

-

Add the nuclear extract to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site.

-

Incubate to allow the active NF-κB in the extract to bind to the DNA.

-

Wash the wells to remove unbound proteins.

-

Add a primary antibody specific for the p65 subunit of NF-κB.

-

Wash the wells and add an HRP-conjugated secondary antibody.

-

Wash again and add a developing solution (e.g., TMB substrate).

-

Stop the reaction with a stop solution.

3. Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

The absorbance is directly proportional to the amount of activated NF-κB p65.[7][8]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the biological effects of TNF.

Figure 1: Simplified TNF-α signaling pathway leading to apoptosis and NF-κB activation.

Figure 2: General workflow for Western blot analysis of TNF-α signaling.

Figure 3: Workflow for quantifying TNF-α induced apoptosis via flow cytometry.

References

- 1. Therapeutic Anti-TNF Biologic Agents Exhibit Functional Differences in Blocking TNF-induced Effects on Human Monocytes In Vitro - ACR Meeting Abstracts [acrabstracts.org]

- 2. mdpi.com [mdpi.com]

- 3. dovepress.com [dovepress.com]

- 4. Gene Expression of Tumor Necrosis Factor-Alpha in Etanercept-Treated Rheumatoid Arthritis Patients [scirp.org]

- 5. Evaluation of tumor necrosis factor (TNF)-α mRNA expression level and the rs1799964 polymorphism of the TNF-α gene in peripheral mononuclear cells of patients with inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System [mdpi.com]

Deubiquitinases: A Technical Guide to Their Emerging Roles in Cell Biology and Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deubiquitinating enzymes (DUBs) are a superfamily of proteases that play a critical role in cellular homeostasis by reversing the process of ubiquitination. This technical guide provides an in-depth exploration of the functions, mechanisms, and therapeutic potential of several key DUBs. By precisely regulating the ubiquitin landscape of the proteome, DUBs are deeply implicated in a multitude of cellular processes, including signal transduction, protein degradation, DNA repair, and endosomal sorting. Dysregulation of DUB activity is increasingly linked to the pathogenesis of numerous diseases, most notably cancer and neurodegenerative disorders, making them attractive targets for novel therapeutic interventions. This document details the molecular functions of specific DUBs, presents quantitative biochemical data, outlines key experimental protocols for their study, and visualizes their roles in critical signaling pathways.

Introduction

Ubiquitination, the covalent attachment of ubiquitin to substrate proteins, is a fundamental post-translational modification that governs a vast array of cellular functions. This process is dynamically regulated by the interplay between ubiquitin ligases (E3s), which attach ubiquitin, and deubiquitinating enzymes (DUBs), which remove it. The human genome encodes approximately 100 DUBs, categorized into several families, each with distinct substrate specificities and regulatory mechanisms. This intricate regulatory network ensures precise control over protein stability, localization, and activity. This guide focuses on the potential applications of DUBs in cell biology, with a particular emphasis on their roles in disease and as targets for drug discovery. We will delve into the specifics of several well-characterized DUBs: CYLD, OTUB1, AMSH, USP7, and USP14.

Key Deubiquitinases and Their Cellular Functions

CYLD: The Tumor Suppressor and Regulator of Inflammation

Cylindromatosis (CYLD) is a tumor suppressor DUB that is frequently mutated in familial cylindromatosis, a rare genetic disorder characterized by the growth of benign tumors.[1][2] CYLD primarily removes K63-linked and linear (M1-linked) polyubiquitin (B1169507) chains from target proteins, thereby negatively regulating inflammatory and cell survival signaling pathways.[1][3][4]